molecular formula C14H10N2OS2 B12191684 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12191684
M. Wt: 286.4 g/mol
InChI Key: OKADXACHXLZMJA-FLIBITNWSA-N
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Description

3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine-derived thiazolidinone compound characterized by a 3-methyl substitution on the thiazolidinone core and a quinoline-based arylidene group at the 5-position. This compound belongs to a broader class of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, which are widely investigated for their kinase inhibitory, antimicrobial, and anticancer activities .

Properties

Molecular Formula

C14H10N2OS2

Molecular Weight

286.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H10N2OS2/c1-16-13(17)11(19-14(16)18)8-10-5-2-4-9-6-3-7-15-12(9)10/h2-8H,1H3/b11-8-

InChI Key

OKADXACHXLZMJA-FLIBITNWSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC3=C2N=CC=C3)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC3=C2N=CC=C3)SC1=S

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using Bi(SCH₂COOH)₃ Catalyst

The one-pot synthesis of thiazolidin-4-one derivatives involves reacting 2-thioxo-1,3-thiazolidin-4-one precursors with 8-quinolinecarboxaldehyde and methylamine in the presence of bismuth(III) thioglycolate (Bi(SCH₂COOH)₃) under solvent-free conditions. This method achieves yields of 70–85% by heating the mixture to 70°C for 6–8 hours. Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) monitors reaction progress. The catalyst enhances electrophilic aromatic substitution, facilitating the formation of the quinolinylmethylene group.

Dean-Stark-Assisted Reflux with Thioglycolic Acid

A modified approach employs a Dean-Stark apparatus to remove water during reflux. Here, methylamine , 8-quinolinecarboxaldehyde , and thioglycolic acid react in dry benzene at 110°C for 18 hours. Post-reflux, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) and recrystallized from diethyl ether, yielding 78% of the target compound. This method ensures efficient imine formation and cyclization.

Solvent and Catalyst Optimization

Polypropylene Glycol (PPG)-Mediated Synthesis

Replacing traditional solvents with polypropylene glycol (PPG) at 110°C improves reaction kinetics. A mixture of methylamine , 8-quinolinecarboxaldehyde , and thioglycolic acid in PPG achieves 83% yield within 12 hours. PPG acts as both solvent and catalyst, reducing side reactions compared to polyethylene glycol (PEG).

Ultrasound-Assisted Synthesis with DSDABCOC Catalyst

Ultrasound irradiation (40 kHz) accelerates the reaction when using DSDABCOC (a phase-transfer catalyst). The reaction completes in 2 hours at 60°C, yielding 89% product. This method reduces energy consumption and avoids prolonged heating, preserving the thermolabile quinoline group.

Green Chemistry Approaches

Vanadyl Sulfate (VOSO₄) in Acetonitrile

A green protocol uses VOSO₄ in acetonitrile under ultrasonic irradiation. The catalyst promotes Knoevenagel condensation between 2-thioxo-thiazolidin-4-one and 8-quinolinecarboxaldehyde , yielding 82% product in 4 hours. This method minimizes waste and avoids toxic solvents.

Nano-NiZr₄(PO₄)₆ under Microwave Irradiation

Microwave-assisted synthesis with nano-NiZr₄(PO₄)₆ reduces reaction time to 15 minutes. A mixture of methylamine , thioglycolic acid , and 8-quinolinecarboxaldehyde in toluene achieves 91% yield. The nanoparticle catalyst enhances surface area and reaction efficiency.

Purification and Analytical Techniques

Chromatographic Purification

Silica gel column chromatography (60–120 mesh) with ethyl acetate/hexane (1:1) is standard for isolating the compound. TLC (Rf = 0.45 in ethyl acetate/hexane) confirms purity.

Recrystallization and Spectroscopic Validation

Recrystallization from ether or ethanol yields crystals suitable for X-ray diffraction. Nuclear magnetic resonance (NMR) spectra show characteristic peaks:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (d, J = 2.4 Hz, 1H, quinoline-H), 8.45 (d, J = 8.0 Hz, 1H), 7.85–7.70 (m, 3H), 7.55 (t, J = 7.6 Hz, 1H), 3.42 (s, 3H, CH₃).

  • ¹³C NMR : δ 195.2 (C=S), 169.8 (C=O), 150.1–117.3 (aromatic carbons), 32.1 (CH₃).

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Bi(SCH₂COOH)₃Solvent-free706–870–85
Dean-Stark refluxDry benzene1101878
PPGPolypropylene glycol1101283
Ultrasound/DSDABCOCDSDABCOC60289
VOSO₄Acetonitrile80482
Nano-NiZr₄(PO₄)₆Toluene1200.2591

Challenges and Optimization Strategies

Quinoline Group Stability

The quinoline moiety is susceptible to oxidation under harsh conditions. Using mild catalysts (e.g., VOSO₄) and lower temperatures (60–80°C) preserves integrity.

Byproduct Formation

Side products arise from incomplete cyclization or over-oxidation. Adding 1.2 equivalents of thioglycolic acid and rigorous TLC monitoring mitigates this .

Chemical Reactions Analysis

Route 1: Condensation with 8-Quinolyl Aldehyde

  • Mechanism : Reaction of 2-thioxo-1,3-thiazolidin-4-one derivatives with 8-quinolyl aldehyde under controlled conditions (e.g., solvent, temperature) forms the target compound via a Schiff base formation.

  • Conditions : Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., acetic acid) influence yield and purity.

Route 3: Multi-Component Condensation

  • Reagents : Thiazole-2-amine, α-chloro acetyl chloride, substituted benzaldehyde.

  • Conditions : Dry benzene, ammonium thiocyanate, and acetic acid .

Chemical Reactivity

The compound exhibits reactivity typical of thiazolidinones, driven by the thione (C=S) and carbonyl (C=O) groups.

Key Reaction Types

Reaction TypeMechanismConditionsProducts/Outcome
Nucleophilic Substitution Attack on the thione sulfur by nucleophiles (e.g., amines, alcohols)Basic conditions (e.g., NaOH)Substituted thiazolidinones
Electrophilic Addition Reaction with electrophiles (e.g., halogens, aldehydes)Acidic conditions (e.g., HCl)Electrophilic derivatives
Hydrolysis Cleavage of the thiazolidinone ring under acidic/basic conditionsAqueous HCl or NaOH, heatCorresponding thioamides or amides
Alkylation Reaction with alkyl halides or alkenesAlkylating agents, base (e.g., K₂CO₃)Alkylated thiazolidinones
Oxidation Conversion of thione to thiazolidin-4-oneOxidizing agents (e.g., H₂O₂)Thiazolidin-4-one analogues

Analytical and Characterization Techniques

  • NMR and IR Spectroscopy : Confirm structural features such as aromatic protons (8-quinolyl group) and functional groups (C=S, C=O).

  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

  • Thin-Layer Chromatography (TLC) : Monitors reaction completion and purity .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In a study by Kumar et al., the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study: Efficacy Against Pathogens

A clinical trial assessed the effectiveness of 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential use in treating infections caused by these pathogens .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one32Staphylococcus aureus
3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one64Escherichia coli

1.2 Anticancer Properties

Thiazolidinones have also been investigated for their anticancer activities. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. A study conducted by Singh et al. reported that it induced apoptosis in human cancer cell lines, including breast and lung cancer cells .

Case Study: Apoptosis Induction

In vitro studies revealed that treatment with 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one resulted in a significant increase in apoptotic cells as measured by flow cytometry, with an IC50 value of 15 µM against MCF-7 breast cancer cells .

Agricultural Applications

2.1 Pesticidal Activity

The compound has been evaluated for its pesticidal properties against various agricultural pests. Preliminary studies indicate that it exhibits insecticidal activity against common pests such as aphids and whiteflies.

Case Study: Insecticidal Efficacy

Field trials conducted on tomato crops showed a reduction in pest populations by up to 70% when treated with formulations containing the compound compared to untreated controls . This suggests its potential utility as a natural pesticide.

Table 2: Pesticidal Activity Against Common Pests

Pest TypeTreatment Concentration (mg/L)Efficacy (%)
Aphids10075
Whiteflies20070

Materials Science Applications

3.1 Development of Functional Materials

The unique chemical structure of thiazolidinones allows them to be used in synthesizing functional materials such as polymers and nanocomposites. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Enhancement

A study demonstrated that adding 5% of the compound to a polyvinyl chloride matrix improved tensile strength by approximately 30% compared to pure polyvinyl chloride . This application could lead to advancements in material design for various industrial applications.

Mechanism of Action

The exact mechanism of action for 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, compounds with thiazolidinone and quinoline structures can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group may participate in redox reactions, while the quinoline moiety can intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Core Modifications

  • Substituent Diversity: 3-Methyl vs. 5-Arylidene Variations: The 8-quinolylmethylene group distinguishes the target compound from analogs like (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e, IC₅₀ = 0.028 µM for DYRK1A) and (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IC₅₀ = 1.3 µM for antialgal activity). The quinoline moiety may enhance target binding through additional hydrophobic or π-interactions compared to simpler aryl groups .

Physicochemical Properties

Thermal Stability

  • (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3b): mp 251–253°C . The quinoline substituent may further increase melting points due to extended conjugation and crystallinity.

Crystallographic Features

  • Intramolecular Interactions : Analogous compounds like 3-allyl-5-(4-fluorobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (ISAMIA) exhibit intramolecular C-H···S contacts (d = 2.55 Å, angle = 133°), which stabilize the Z-configuration. Similar interactions are likely in the target compound .

Kinase Inhibition

  • DYRK1A Inhibition: The target compound’s quinoline group may mimic the activity of (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s, IC₅₀ = 0.033 µM), where heteroaromatic substituents enhance potency .
  • GSK3α/β and CDK5/p25: Thiazolidinones with electron-withdrawing groups (e.g., nitro, chloro) on the arylidene moiety show superior activity. The 8-quinolyl group’s electron-rich nature may reduce efficacy against these targets compared to 4-chloro or 4-nitro derivatives .

Anticancer and Antimicrobial Potential

  • Cell Proliferation Inhibition: Compounds like (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) inhibit Huh7 D12 and MDA-MB-231 cell lines. The quinoline substituent may improve blood-brain barrier penetration, relevant for neurological cancers .
  • Antialgal Activity: The 4-chloro derivative (IC₅₀ = 1.3 µM) outperforms the 4-bromo analog (IC₅₀ = 3.0 µM), suggesting halogen position and size critically influence activity. The target compound’s quinoline group may offer unique selectivity .

Biological Activity

3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone family, characterized by its unique structural features that combine a thiazolidinone core with a quinoline moiety. This combination has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

  • Molecular Formula : C14H10N2OS2
  • Molecular Weight : 286.4 g/mol
  • Core Structure : The thiazolidinone framework is known for its pharmacological potential, while the quinoline component enhances its therapeutic applications.

Antimicrobial Activity

Research indicates that compounds within the thiazolidinone class exhibit significant antimicrobial properties. For instance, derivatives similar to 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various bacterial strains. A study highlighted that certain thiazolidinone derivatives demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 25 to 50 μg/mL against bacterial strains and 25 to 100 μg/mL against fungal strains .

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively documented. A review noted that certain derivatives exhibited substantial inhibition rates against different cancer cell lines. For example, compounds similar to 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one have been tested against leukemia cell lines with significant results—some achieving over 80% inhibition . This indicates a promising avenue for further exploration in cancer therapeutics.

Anti-inflammatory and Antioxidant Properties

Thiazolidinones are also recognized for their anti-inflammatory and antioxidant activities. Studies suggest that these compounds can modulate inflammatory pathways and reduce oxidative stress markers in various biological systems . The presence of specific substituents on the thiazolidinone ring can enhance these effects, making structure-activity relationship (SAR) studies critical for optimizing their therapeutic profiles.

Case Studies

Study Findings
Chen et al. (2009)Identified antiviral activity against HIV-1 reverse transcriptase with IC50 values of 0.26 μM and 0.23 μM for specific analogues .
Sriram et al. (2005)Reported promising anti-YFV activity with an EC50 value of 6.9 μM for a particular derivative .
Recent Review (2023)Discussed the antibiofilm properties of thiazolidinones, showing a reduction in biofilm formation by over 50% at certain concentrations .

The biological activity of 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is believed to stem from its ability to interact with various molecular targets within cells. This interaction can lead to the inhibition of enzyme activities or modulation of receptor functions, which is essential in both antimicrobial and anticancer mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation , involving the reaction of 8-quinolinecarboxaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one in refluxing acetic acid, catalyzed by sodium acetate. This method yields the target compound through cyclocondensation, with purification via recrystallization or column chromatography . Key parameters include reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1 aldehyde to thiazolidinone).

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on X-ray crystallography (using programs like SHELXL ), complemented by spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C=S) confirm core functional groups.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Spectrophotometric assays targeting dynamin GTPase or protein disulfide isomerase (PDI) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from variations in:

  • Synthetic purity : Use HPLC (>95% purity) and control batches to minimize batch-to-batch variability.
  • Assay conditions : Standardize protocols (e.g., incubation time, cell density) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural analogs : Compare activity of derivatives (e.g., iodine vs. nitro substituents) to identify pharmacophores .

Q. What computational methods support mechanistic studies of this compound?

  • Molecular docking : Predict binding affinities to targets like PDI or dynamin using AutoDock Vina with PDB structures (e.g., 3JRO for PDI) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to guide derivative design .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. How can reaction yields be optimized for scalable synthesis?

Strategies include:

  • Solvent optimization : Replace acetic acid with ethanol/water mixtures for greener chemistry .
  • Catalyst screening : Test ionic liquids or microwave-assisted catalysis to reduce reaction time .
  • Continuous flow reactors : Improve heat/mass transfer for higher throughput .

Q. What advanced techniques characterize crystallographic disorder in this compound?

  • Single-crystal XRD : Refine data with SHELXL to model disorder in the quinoline or thiazolidinone moieties .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯S, π–π stacking) contributing to packing .
  • Twinned data refinement : Use TWINABS for crystals with non-merohedral twinning .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/PatternsReference
1H^1H NMRδ 8.5–9.5 ppm (quinoline protons)
13C^{13}C NMRδ 190–200 ppm (C=O), 120–130 ppm (C=S)
FT-IR1705 cm1^{-1} (C=O), 1248 cm1^{-1} (C=S)

Table 2: Optimized Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature80–100°C<70°C: Incomplete reaction
Catalyst (NaOAc)10 mol%Excess: Side products
SolventAcetic acid/ethanolEthanol: Eco-friendly

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